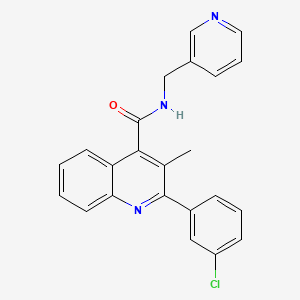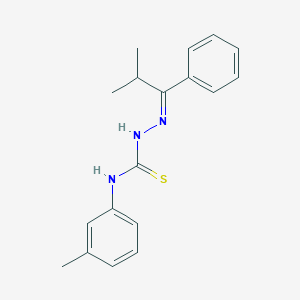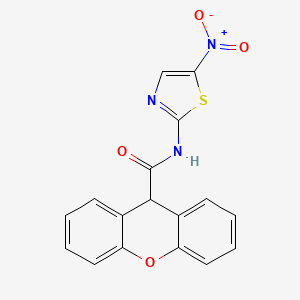
N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a thiazole ring and a xanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the xanthene core. One common method involves the nitration of a thiazole precursor, followed by a coupling reaction with a xanthene derivative under controlled conditions. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The xanthene core may also contribute to its activity by facilitating interactions with biological membranes or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-nitro-1,3-thiazol-2-yl)butanamide
- N-(5-nitro-1,3-thiazol-2-yl)-2-thiophenecarboxamide
Uniqueness
N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to the combination of the thiazole ring and xanthene core, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications, particularly in fields requiring fluorescent properties and biological activity.
Propriétés
Formule moléculaire |
C17H11N3O4S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C17H11N3O4S/c21-16(19-17-18-9-14(25-17)20(22)23)15-10-5-1-3-7-12(10)24-13-8-4-2-6-11(13)15/h1-9,15H,(H,18,19,21) |
Clé InChI |
QWPVLXXCUVIJJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(S4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


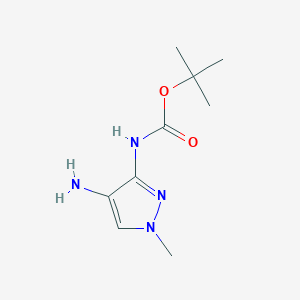
![4-{4-[Bis(2-hydroxyethyl)amino]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B10906173.png)
![[5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine](/img/structure/B10906174.png)
![Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10906180.png)
![1-[(4-bromophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10906192.png)
![(4E)-2-(4-chlorophenyl)-4-[4-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10906207.png)

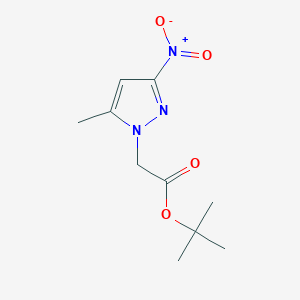
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10906232.png)
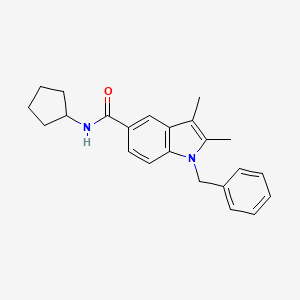
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10906245.png)
![N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B10906252.png)
